N-Boc-L-3,5-difluorophenylalanine

Somatostatin Receptor SSTR2 Peptide Therapeutics

Researchers performing solid-phase peptide synthesis (SPPS) face cumulative yield loss from impurity-driven truncation and deletion sequences when using standard 95% grade Boc-protected amino acids. N-Boc-L-3,5-difluorophenylalanine (CAS 205445-52-9) at ≥98.0% (HPLC) directly mitigates this risk while delivering the unique electronic profile of the 3,5-difluoro pharmacophore-demonstrated to enhance SSTR2 binding affinity by 11.7-fold in somatostatin analogs. Also validated as a 19F NMR probe for detecting conformational heterogeneity in viral proteases. Bulk quantities available with documented purity.

Molecular Formula C14H17F2NO4
Molecular Weight 301.29 g/mol
CAS No. 205445-52-9
Cat. No. B346173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-L-3,5-difluorophenylalanine
CAS205445-52-9
Molecular FormulaC14H17F2NO4
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O
InChIInChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
InChIKeyCZBNUDVCRKSYDG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-L-3,5-difluorophenylalanine Overview


N-Boc-L-3,5-difluorophenylalanine (CAS 205445-52-9) is a Boc-protected, fluorinated L-phenylalanine derivative with a molecular weight of 301.29 g/mol and empirical formula C14H17F2NO4 . As a member of the fluorinated amino acid building block class, it is primarily utilized as a pharmaceutical intermediate and a specialized component in solid-phase peptide synthesis (SPPS) . The tert-butoxycarbonyl (Boc) group provides orthogonal protection of the α-amine, while the 3,5-difluoro substitution pattern on the phenyl ring imparts distinct electronic and steric properties that differentiate it from other halogenated or non-fluorinated phenylalanine analogs in downstream applications .

Boc-protected building block for SPPS
3,5-difluoro pattern for electronic tuning
Orthogonal amine protection strategy

N-Boc-L-3,5-difluorophenylalanine Irreplaceability


Generic substitution with other Boc-protected phenylalanine analogs (e.g., 4-fluoro, 4-chloro, or 2,6-difluoro derivatives) fails to preserve the specific electronic and steric profile conferred by the 3,5-difluoro substitution pattern. Fluorine atoms at the 3- and 5-positions of the phenyl ring systematically withdraw electron density via inductive effects, lowering π-electron density and modulating aromatic interactions, while avoiding the steric hindrance introduced by ortho-fluorination (e.g., 2,6-difluoro) [1]. These precise electronic perturbations directly influence receptor binding selectivity, conformational stability, and metabolic profile in downstream peptide therapeutics. The evidence below quantifies the performance consequences of selecting the 3,5-difluoro congener over its closest analogs in validated experimental systems.

3,5-difluoro 4-fluoro or 4-chloro analogs shift electronic profile and may alter receptor-interaction characteristics.
3,5-difluoro 2,6-difluoro introduces ortho steric hindrance, potentially disrupting conformational stability.

N-Boc-L-3,5-difluorophenylalanine Comparator Evidence


SSTR2 Binding Affinity vs. Octreotide

Incorporation of L-3,5-difluorophenylalanine (Dfp) at position 11 in a somatostatin analog ([D-Trp8,L-Dfp11]-SRIF) yielded a Ki value of 0.066 nM for the SSTR2 receptor, representing an 11.7-fold improvement in binding affinity relative to the clinically approved comparator Octreotide (Ki = 0.770 nM) [1]. The analog also demonstrated higher selectivity toward SSTR2 compared to Octreotide and retained potency similar to the native hormone somatostatin (Ki = 0.016 nM) [1].

SSTR2 binding affinity
Head-to-head
Ki 0.066 nM (Dfp-analog) vs 0.770 nM (Octreotide); 11.7-fold difference
Reported receptor-binding comparison context
Competitive binding assay; triplicate; Cheng-Prusoff calculation
Somatostatin Receptor SSTR2 Peptide Therapeutics

High-Purity Grade Availability

N-Boc-L-3,5-difluorophenylalanine is commercially available in multiple purity grades. The standard technical grade is specified at ≥95% purity (common across multiple vendors) , while high-purity research grades are offered at ≥98.0% (HPLC) and ≥99% (HPLC) . The absolute purity difference of 3–4% is material in solid-phase peptide synthesis, where impurities can accumulate over coupling cycles and reduce final product yield and homogeneity.

Purity specification
Supplier data
≥98.0% (HPLC) vs standard ≥95% grade; ≥3% absolute purity difference
May support high-fidelity SPPS workflows
HPLC analysis; lot-specific verification advised
Peptide Synthesis Purity Specification Quality Control

19F NMR Probe for Viral Proteases

A genetic encoding system for site-specific incorporation of 3,5-difluorophenylalanine into proteins was developed and validated for 19F NMR spectroscopy applications [1]. The system enabled detection of significant conformational heterogeneity in dengue virus and Zika virus NS2B-NS3 proteases when 3,5-difluorophenylalanine was installed at Phe116 [1]. Among the five fluorinated phenylalanine analogs tested (2-, 3-, 4-fluoro, 2,6-difluoro, and 3,5-difluoro), the difluoro-substituted variants provided distinct 19F NMR spectral signatures that allowed discrimination of protein conformational states [1].

19F NMR probe utility
Class-level
Enabled detection of conformational heterogeneity in flaviviral proteases at Phe116
Supports protein dynamics research applications
Observed among fluorinated Phe analogs; context-dependent
19F NMR Spectroscopy Flaviviral Protease Conformational Dynamics

N-Boc-L-3,5-difluorophenylalanine Application Scenarios


SSTR2-Selective Peptide Therapeutics

Leverage the 11.7-fold improvement in SSTR2 binding affinity demonstrated in somatostatin analogs to design next-generation peptide therapeutics targeting SSTR2-overexpressing tumors or endocrine disorders. The use of N-Boc-L-3,5-difluorophenylalanine as a building block in SPPS enables precise installation of the 3,5-difluoro pharmacophore, directly translating to enhanced receptor engagement as quantified by Ki values [1].

High-Fidelity Peptide Synthesis

For multi-step solid-phase peptide synthesis where cumulative impurities degrade final yield, procurement of the ≥98.0% (HPLC) grade of N-Boc-L-3,5-difluorophenylalanine provides a quantifiable advantage over the standard 95% technical grade. The 3% absolute purity difference reduces the risk of truncated or deletion sequences, supporting robust synthesis of complex, long peptides .

19F NMR Protein Dynamics Studies

Employ N-Boc-L-3,5-difluorophenylalanine as a precursor for site-specific incorporation of 3,5-difluorophenylalanine into proteins for 19F NMR spectroscopy. This approach has been validated for detecting conformational heterogeneity in viral proteases, making the building block valuable for structure-based drug discovery programs targeting dynamic protein states [2].

Application
Selection Property
Validation Focus
SSTR2-selective peptide research
3,5-difluoro pharmacophore
Receptor-binding assay validation
Multi-step solid-phase synthesis
High-purity grade (≥98% HPLC)
Coupling efficiency and purity monitoring
19F NMR protein dynamics studies
19F NMR probe compatibility
Spectral assignment and conformational analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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